![molecular formula C7H7ClN2O B3027022 1-(5-Amino-2-chloropyridin-4-YL)ethanone CAS No. 1214241-92-5](/img/structure/B3027022.png)
1-(5-Amino-2-chloropyridin-4-YL)ethanone
Overview
Description
“1-(5-Amino-2-chloropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H7ClN2O . It is also known as "Ethanone, 1-(5-amino-2-chloro-4-pyridinyl)-" .
Physical And Chemical Properties Analysis
“1-(5-Amino-2-chloropyridin-4-YL)ethanone” has a predicted density of 1.328±0.06 g/cm3 . The predicted boiling point is 367.2±42.0 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(5-Amino-2-chloropyridin-4-YL)ethanone, focusing on six unique fields:
Medicinal Chemistry
1-(5-Amino-2-chloropyridin-4-YL)ethanone: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of molecules with potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents . Researchers utilize this compound to explore new drug candidates that can target specific biological pathways.
Agrochemical Research
In agrochemical research, 1-(5-Amino-2-chloropyridin-4-YL)ethanone is used to synthesize herbicides and pesticides. Its ability to interfere with specific biochemical processes in plants and pests makes it a crucial component in developing new agrochemicals that are more effective and environmentally friendly .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its unique chemical properties enable the creation of conductive polymers and other materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Analytical Chemistry
In analytical chemistry, 1-(5-Amino-2-chloropyridin-4-YL)ethanone serves as a reagent for detecting and quantifying various substances. Its reactivity with specific analytes allows for the development of sensitive and selective analytical methods, which are essential in environmental monitoring, food safety, and clinical diagnostics .
Safety and Hazards
The safety information available indicates that “1-(5-Amino-2-chloropyridin-4-YL)ethanone” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(5-amino-2-chloropyridin-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZATQCAWVTNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276424 | |
Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-chloropyridin-4-YL)ethanone | |
CAS RN |
1214241-92-5 | |
Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214241-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-2-chloro-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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